molecular formula C14H20N2O2 B3013544 Tert-butyl N-(1,2,3,4-tetrahydroquinolin-5-yl)carbamate CAS No. 885951-72-4

Tert-butyl N-(1,2,3,4-tetrahydroquinolin-5-yl)carbamate

Cat. No.: B3013544
CAS No.: 885951-72-4
M. Wt: 248.326
InChI Key: MMVRSCVUIGOYJF-UHFFFAOYSA-N
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Description

Tert-butyl N-(1,2,3,4-tetrahydroquinolin-5-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of a carbamate moiety, which is further connected to a tetrahydroquinoline ring

Scientific Research Applications

Tert-butyl N-(1,2,3,4-tetrahydroquinolin-5-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1,2,3,4-tetrahydroquinolin-5-yl)carbamate typically involves the reaction of 1,2,3,4-tetrahydroquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC). The product is then purified by column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and automated systems for monitoring and controlling the reaction parameters. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. The purification steps may involve crystallization or recrystallization techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(1,2,3,4-tetrahydroquinolin-5-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinoline derivatives

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Substituted carbamates

Mechanism of Action

The mechanism of action of tert-butyl N-(1,2,3,4-tetrahydroquinolin-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-(1,2,3,4-tetrahydroquinolin-5-yl)carbamate is unique due to its specific substitution pattern on the tetrahydroquinoline ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications .

Properties

IUPAC Name

tert-butyl N-(1,2,3,4-tetrahydroquinolin-5-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-8-4-7-11-10(12)6-5-9-15-11/h4,7-8,15H,5-6,9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVRSCVUIGOYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC2=C1CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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